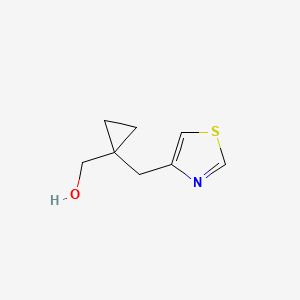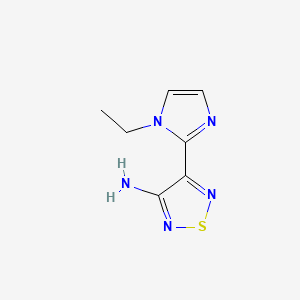![molecular formula C13H23NO3 B13521002 tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves a multi-step process. One common method is the photocatalytic cycloaddition reaction, which provides access to bicyclo[2.1.1]hexanes with various substitution patterns . This reaction is operationally simple and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced photochemical reactors to ensure consistent and efficient synthesis. The scalability of the photocatalytic cycloaddition reaction makes it a viable option for industrial applications, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: Its unique structure makes it a potential candidate for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.
作用機序
The mechanism by which tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
- tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Uniqueness
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl N-[[1-(hydroxymethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-9-5-13(10,6-9)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16) |
InChIキー |
MUIDKYLNNZNUHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


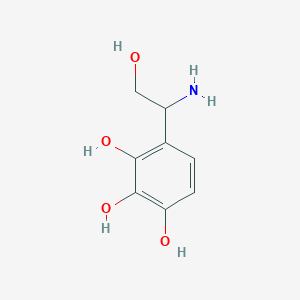
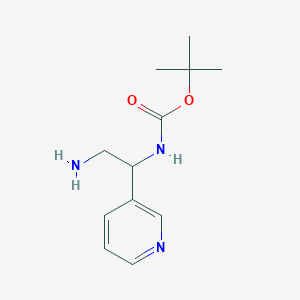
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
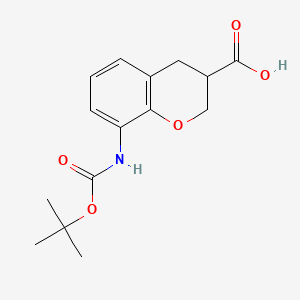
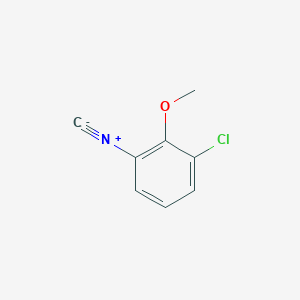
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
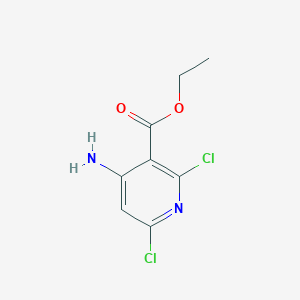
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)

